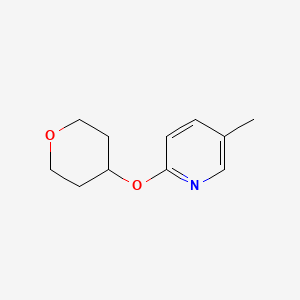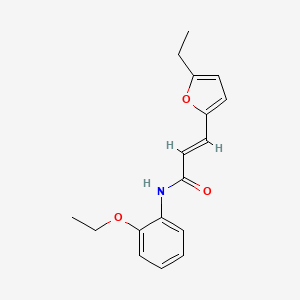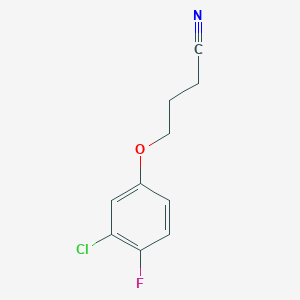![molecular formula C14H14N4O2 B2861064 2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide CAS No. 1797014-72-2](/img/structure/B2861064.png)
2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines (PPs) are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The photophysical properties of PPs can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . This improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis
PPs have tunable photophysical properties . They also allow good solid-state emission intensities . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Activities
Rahmouni et al. (2016) synthesized a series of compounds, including pyrazolopyrimidines derivatives, that demonstrated potential as anticancer and anti-5-lipoxygenase agents. This study highlights the application of such compounds in the development of treatments for cancer and inflammatory diseases. Read more.
Pharmacokinetics and Metabolism Studies
Kamimura et al. (2017) conducted a study on the glucokinase activator PF-04937319, which is related to the chemical compound of interest. They used humanized chimeric mice to predict human disposition of the drug, demonstrating the compound's role in pharmacokinetic studies. Read more.
Synthesis of Derivatives with Antitumor and Antimicrobial Activities
Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones, which led to the creation of substituted pyridine and other derivatives. These compounds showed significant antitumor and antimicrobial activities, indicating the potential use of such chemical structures in medical research. Read more.
Metabolites in Safety Testing
Sharma et al. (2014) investigated the metabolites of a glucokinase activator similar to our compound of interest, highlighting its application in safety testing for early clinical development. This research is pivotal in understanding the metabolism and safety profile of new drug candidates. Read more.
Synthesis of Potential Benzodiazepine Receptor Ligands
Bruni et al. (1994) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, investigating their potential as benzodiazepine receptor ligands. This research contributes to the development of new therapeutic agents targeting benzodiazepine receptors. Read more.
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit fluorescence properties . This suggests that the compound might interact with its targets by absorbing and emitting light, which could lead to changes in the targets’ behavior or state.
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways .
Result of Action
Given the potential target of cdk2, it can be inferred that the compound may have an effect on cell proliferation .
Action Environment
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit tunable photophysical properties, suggesting that light conditions could potentially influence the compound’s action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-4-13-15-6-11(7-18(13)17-8)16-14(19)12-5-9(2)20-10(12)3/h4-7H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEJXRIOPRLDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN3C(=CC(=N3)C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


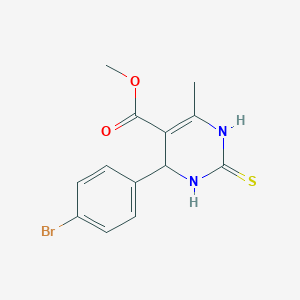
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)


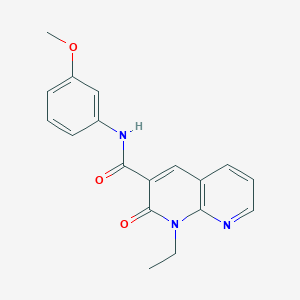

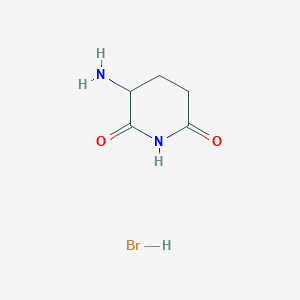
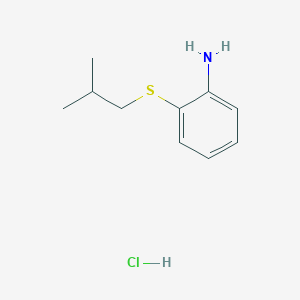
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)

